LY-3475070
Overview
Description
CD73 plays a crucial role in the conversion of extracellular adenosine monophosphate to adenosine, which is involved in various physiological processes, including immune response modulation . LY-3475070 has shown promise in preclinical and clinical studies for its potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY-3475070 involves several key steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. This typically involves the use of reagents such as hydrazine, aldehydes, and ketones under controlled conditions.
Functional Group Modifications: Subsequent steps involve the introduction of specific functional groups to enhance the compound’s activity and selectivity. This may include nitration, reduction, and alkylation reactions.
Industrial Production Methods
For large-scale production, the synthesis of this compound is optimized to ensure high yield and purity. This involves:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and minimize by-products.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Scalable Purification Techniques: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC) and crystallization, are used to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
LY-3475070 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Scientific Research Applications
LY-3475070 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of CD73 in various biochemical pathways.
Biology: this compound helps in understanding the biological functions of adenosine and its impact on immune response and inflammation.
Mechanism of Action
LY-3475070 exerts its effects by inhibiting the activity of CD73, thereby reducing the production of extracellular adenosine. This inhibition leads to:
Modulation of Immune Response: By decreasing adenosine levels, this compound enhances the immune system’s ability to attack cancer cells.
Reduction of Inflammation: Lower adenosine levels result in reduced inflammation, which is beneficial in various inflammatory diseases.
The molecular targets and pathways involved include the adenosine signaling pathway and its interaction with immune cells such as T cells and natural killer cells .
Comparison with Similar Compounds
LY-3475070 is unique in its high selectivity and oral bioavailability compared to other CD73 inhibitors. Similar compounds include:
CD73-IN-3: Another potent CD73 inhibitor with similar applications but different pharmacokinetic properties.
AB680: A CD73 inhibitor currently in clinical trials for cancer therapy.
MEDI9447: An antibody-based CD73 inhibitor with distinct mechanisms of action.
This compound stands out due to its small-molecule nature, making it easier to administer and potentially more versatile in combination therapies .
Properties
IUPAC Name |
5-[6-methyl-5-[(1S,2R)-2-propan-2-ylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-7(2)9-4-11(9)10-5-13(19-18-8(10)3)12-6-16-15(21)17-14(12)20/h5-7,9,11H,4H2,1-3H3,(H2,16,17,20,21)/t9-,11+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUIISQCORGKK-KOLCDFICSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1[C@H]2C[C@@H]2C(C)C)C3=CNC(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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